![molecular formula C23H23N7O2S B2537015 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 863500-12-3](/img/structure/B2537015.png)
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a triazolopyrimidine ring, a thioether linkage, and a phenylpiperazine moiety. These groups are common in medicinal chemistry and are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings suggests that it may have a rigid, three-dimensional structure. The different functional groups present in the molecule would also contribute to its chemical properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as the compound’s size, shape, functional groups, and overall charge can affect its solubility, stability, reactivity, and other properties .Scientific Research Applications
Enzyme Inhibition and Biological Activities
The compound 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone belongs to a class of molecules with significant potential in scientific research, especially in the development of enzyme inhibitors and the exploration of their biological activities. One of the related compounds has been evaluated as a potential inhibitor of 15-lipoxygenase, an enzyme involved in inflammatory and allergic responses, showing promising IC50 values, indicative of potent inhibitory effects (Asghari et al., 2016).
Antioxidant and Anticancer Properties
Another important application of derivatives similar to the compound is in the evaluation of their antioxidant and anticancer properties. A series of novel derivatives have been synthesized and tested for their antioxidant activity, with some compounds exhibiting significant activity, surpassing even that of well-known antioxidants like ascorbic acid. Additionally, their anticancer activity was assessed against various human cancer cell lines, identifying compounds with considerable cytotoxicity, potentially offering new avenues for cancer treatment strategies (Tumosienė et al., 2020).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, is another significant area of research for compounds like 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone. These compounds serve as key intermediates in the development of diverse therapeutic agents, highlighting the synthetic versatility and potential pharmacological applications of such molecules (Abdelriheem et al., 2017).
Kinase Inhibition for Cancer Therapy
Furthermore, some derivatives have been synthesized and evaluated as potent Aurora-A kinase inhibitors, a target of significant interest in cancer therapy due to its role in cell cycle regulation. The identification of compounds with high potency against this kinase could lead to the development of novel anticancer drugs, underscoring the importance of this compound class in therapeutic research (Shaaban et al., 2011).
Antibacterial Applications
Lastly, the antibacterial activity of these compounds, particularly against Gram-positive strains, has been a focus of research, with some compounds showing promising results. This opens up potential applications in the development of new antibiotics, especially in the face of rising antibiotic resistance (Sanad et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound would likely involve studying its synthesis, properties, and biological activity. This could include developing more efficient synthesis methods, studying its reactivity and interactions with other compounds, and testing its activity against various biological targets .
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2S/c1-32-19-9-7-18(8-10-19)30-22-21(26-27-30)23(25-16-24-22)33-15-20(31)29-13-11-28(12-14-29)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEBLDJUPJHILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone |
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